molecular formula C16H13NO4S2 B13084663 Methyl 2-((benzo[d]thiazol-2-ylsulfonyl)methyl)benzoate

Methyl 2-((benzo[d]thiazol-2-ylsulfonyl)methyl)benzoate

Cat. No.: B13084663
M. Wt: 347.4 g/mol
InChI Key: DGCZKOBBJGCRIA-UHFFFAOYSA-N
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Description

Methyl 2-((benzo[d]thiazol-2-ylsulfonyl)methyl)benzoate is a complex organic compound that features a benzo[d]thiazole ring system. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the benzo[d]thiazole moiety imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-((benzo[d]thiazol-2-ylsulfonyl)methyl)benzoate typically involves the reaction of benzo[d]thiazole derivatives with sulfonyl chlorides and methyl benzoate. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((benzo[d]thiazol-2-ylsulfonyl)methyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzo[d]thiazole ring, particularly at the sulfur atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of Methyl 2-((benzo[d]thiazol-2-ylsulfonyl)methyl)benzoate involves its interaction with specific molecular targets. The benzo[d]thiazole moiety can interact with enzymes and proteins, potentially inhibiting their activity. This interaction is often mediated through hydrogen bonding and hydrophobic interactions, affecting the biological pathways involved in disease progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-((benzo[d]thiazol-2-ylsulfonyl)methyl)benzoate is unique due to the combination of the benzo[d]thiazole ring and the sulfonyl methyl benzoate moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C16H13NO4S2

Molecular Weight

347.4 g/mol

IUPAC Name

methyl 2-(1,3-benzothiazol-2-ylsulfonylmethyl)benzoate

InChI

InChI=1S/C16H13NO4S2/c1-21-15(18)12-7-3-2-6-11(12)10-23(19,20)16-17-13-8-4-5-9-14(13)22-16/h2-9H,10H2,1H3

InChI Key

DGCZKOBBJGCRIA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1CS(=O)(=O)C2=NC3=CC=CC=C3S2

Origin of Product

United States

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